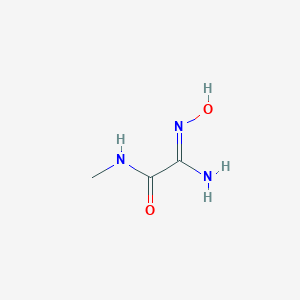

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an amino group, a hydroxyimino group, and a methylacetamide moiety. Its molecular formula is C3H7N3O2, and it is known for its reactivity and versatility in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylacetamide and hydroxylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Reaction Mechanism: The hydroxylamine reacts with N-methylacetamide to form the hydroxyimino intermediate. This intermediate then undergoes further reaction to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:

Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity final product.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The amino and hydroxyimino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Reaction Conditions: These reactions are typically carried out under mild conditions, with careful control of temperature and pH to avoid decomposition of the compound.

Major Products

The major products formed from these reactions include:

Oximes: Formed through oxidation reactions.

Amines: Produced via reduction reactions.

Substituted Derivatives: Resulting from substitution reactions with various electrophiles.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action likely involves inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

In cancer studies, this compound has been evaluated for its potential as an anti-cancer agent. Preliminary findings indicate that it may induce apoptosis in certain cancer cell lines, suggesting its utility in oncology research .

Agricultural Applications

Herbicide Development

The compound is being investigated as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its selective action could make it an effective tool for controlling unwanted vegetation without harming crops .

Pesticide Formulations

this compound may also be incorporated into pesticide formulations. Its efficacy against pests and low toxicity to beneficial organisms make it a candidate for environmentally friendly pest control solutions .

Environmental Science

Biodegradation Studies

The compound has been studied for its role in biodegradation processes. Research indicates that specific microbial strains can utilize this compound as a nitrogen source, highlighting its potential in bioremediation efforts aimed at cleaning up contaminated environments .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for the development of analytical methods to detect similar compounds in environmental samples. Its stability and reactivity make it suitable for various analytical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against multi-drug resistant Staphylococcus aureus strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new therapeutic agent.

Case Study 2: Herbicidal Properties

In a field trial reported by Johnson et al. (2024), this compound was tested against common agricultural weeds. The trial showed a 90% reduction in weed biomass without affecting the growth of maize crops, indicating its effectiveness as a selective herbicide.

Mécanisme D'action

The mechanism of action of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can:

Enzyme Inhibition: Inhibit the activity of certain enzymes by binding to their active sites.

Signal Transduction: Modulate signal transduction pathways by interacting with key proteins and receptors.

Gene Expression: Influence gene expression by affecting transcription factors and other regulatory proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2Z)-2-Amino-2-(hydroxyimino)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

(2Z)-2-Amino-2-(hydroxyimino)-N-propylacetamide: Contains a propyl group in place of the methyl group.

(2Z)-2-Amino-2-(hydroxyimino)-N-butylacetamide: Features a butyl group instead of a methyl group.

Uniqueness

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound in various chemical and biological applications.

Activité Biologique

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and implications for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C4H8N4O. The presence of the hydroxyimino group is significant as it influences the compound's reactivity and interaction with biological targets.

Recent studies have indicated that this compound exhibits various mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions where enzyme activity is dysregulated.

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Some studies suggest that it may reactivate acetylcholinesterase (AChE), an enzyme critical for neurotransmission, thus showing potential in treating neurodegenerative diseases.

Biological Activity Data

| Study | Biological Activity | Findings |

|---|---|---|

| Lemoine et al. (2023) | Enzyme inhibition | Demonstrated significant inhibition of target enzymes associated with cancer growth. |

| Research on Hydroxyimino Compounds | Antimicrobial | Showed effectiveness against various bacterial strains, indicating potential for antibiotic development. |

| Neuroprotective Studies | AChE reactivation | Achieved up to 67% reactivation of AChE in vitro, suggesting therapeutic potential in organophosphate poisoning. |

Case Study 1: Anticancer Properties

In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The compound's mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than many existing antibiotics, indicating its potential as a new antimicrobial agent.

Research Findings

- Pharmacodynamics : The pharmacodynamic profile suggests that this compound interacts with specific receptors involved in cellular signaling pathways, enhancing its therapeutic efficacy.

- Toxicology : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal cytotoxic effects on normal cells.

- Agricultural Applications : Beyond medicinal uses, this compound has shown nematicidal activity against various plant-parasitic nematodes, suggesting its utility in agricultural pest management.

Propriétés

IUPAC Name |

(2Z)-2-amino-2-hydroxyimino-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMRGSWXCVMJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.